molecular formula C10H14N5O8P B079152 Guanosine-2'-monophosphate CAS No. 12223-03-9

Guanosine-2'-monophosphate

Cat. No.: B079152
CAS No.: 12223-03-9
M. Wt: 363.22 g/mol
InChI Key: WTIFIAZWCCBCGE-UUOKFMHZSA-N
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Description

Guanosine 2'-monophosphate is a purine ribonucleoside 2'-monophosphate having guanine as the nucleobase. It has a role as an EC 3.1.27.3 (ribonuclease T1) inhibitor. It is a conjugate acid of a guanosine 2'-monophosphate(2-).
Guanosine-2'-monophosphate is a natural product found in Helianthus tuberosus with data available.

Biological Activity

Guanosine-2'-monophosphate (GMP) is a nucleotide that plays a crucial role in various biological processes, including signal transduction, cellular metabolism, and neuroprotection. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by recent research findings and case studies.

Structure and Function

GMP is a nucleotide composed of a guanine base, a ribose sugar, and a phosphate group. It serves as a precursor for the synthesis of guanosine triphosphate (GTP), an essential molecule involved in energy transfer and signaling pathways. Additionally, GMP can be converted into cyclic GMP (cGMP), a secondary messenger that mediates various physiological responses.

1. Signal Transduction

GMP is integral to several signaling pathways:

  • cGMP Signaling : GMP is converted to cGMP by guanylate cyclase, which is activated by nitric oxide (NO). cGMP acts as a second messenger in various biological processes, including vasodilation and neurotransmission .
  • Regulation of GTPases : GMP influences the activity of small GTPases such as RAC1, which are critical for cell proliferation and migration. Studies show that guanosine monophosphate reductase (GMPR) regulates GTP levels, thus impacting RAC1 activity and melanoma cell invasion .

2. Neuroprotective Effects

GMP exhibits neuroprotective properties through several mechanisms:

  • Reduction of Neuroinflammation : GMP has been shown to mitigate neuroinflammation and oxidative stress in various neurological conditions such as Alzheimer's disease and ischemic stroke .
  • Promotion of Neurite Outgrowth : Research indicates that GMP stimulates neurite outgrowth in neuronal cells, enhancing neuronal survival and repair mechanisms. This effect is mediated by the activation of intracellular signaling pathways involving cAMP and cGMP .

Case Study 1: Neuroprotection in Ischemic Stroke

A study demonstrated that administration of guanosine significantly reduced neuronal cell death in animal models of ischemic stroke. The mechanism involved increased levels of cGMP, which activated protective signaling pathways and reduced apoptosis .

Case Study 2: Role in Melanoma Progression

In melanoma cells, GMPR was found to be downregulated during tumor progression. The phosphorylation of GMPR at Tyr267 was shown to be critical for its function in regulating GTP levels and suppressing RAC1 activity, ultimately affecting the invasive capacity of melanoma cells .

Research Findings

Recent studies have highlighted the multifaceted roles of GMP:

  • Cyclic GMP Pathway : The cGAS-STING pathway has been identified as a potential target for cancer immunotherapy. This pathway's activation leads to the production of cGMP, which enhances immune responses against tumors .
  • Metabolic Regulation : GMP plays a significant role in nucleotide metabolism by converting GMP to inosine monophosphate (IMP), thereby influencing overall cellular energy homeostasis .

Data Tables

Biological ActivityMechanismImplications
Signal TransductioncGMP ProductionVasodilation, neurotransmission
NeuroprotectionAnti-inflammatory effectsReduced neurodegeneration
Cell MigrationRegulation of GTPasesTumor invasion suppression

Properties

IUPAC Name

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
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InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
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InChI Key

WTIFIAZWCCBCGE-UUOKFMHZSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
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Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
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Molecular Formula

C10H14N5O8P
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Molecular Weight

363.22 g/mol
Source PubChem
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CAS No.

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanosine-2'-monophosphate
Reactant of Route 2
Guanosine-2'-monophosphate
Reactant of Route 3
Guanosine-2'-monophosphate
Reactant of Route 4
Guanosine-2'-monophosphate
Reactant of Route 5
Guanosine-2'-monophosphate
Reactant of Route 6
Guanosine-2'-monophosphate

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